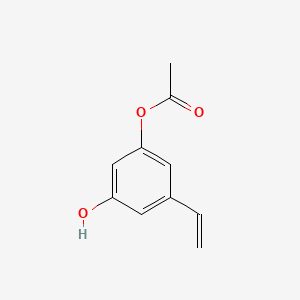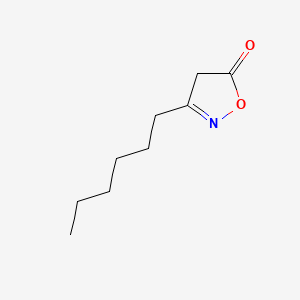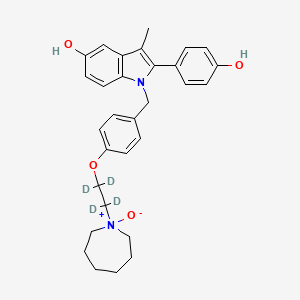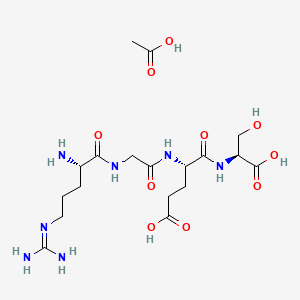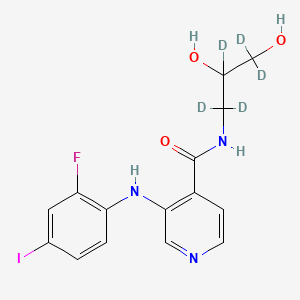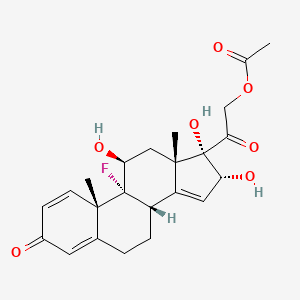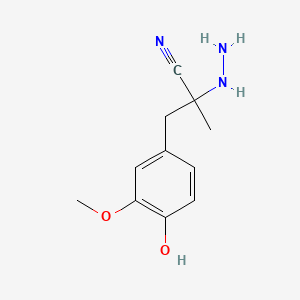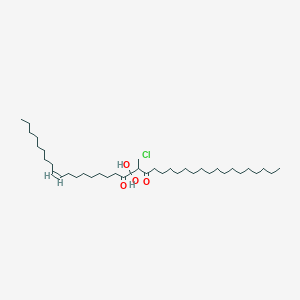
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, hydroxyl groups, and a long carbon chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
Mécanisme D'action
The mechanism of action of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione include other long-chain alkenes with functional groups such as hydroxyl and chloromethyl groups. Examples include:
- (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione .
Uniqueness
The uniqueness of this compound lies in its specific configuration and the combination of functional groups.
Propriétés
Numéro CAS |
1336935-05-7 |
|---|---|
Formule moléculaire |
C39H73ClO4 |
Poids moléculaire |
641.4 g/mol |
Nom IUPAC |
[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17- |
Clé InChI |
RDDRRJZMDSQIKB-ZPHPHTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



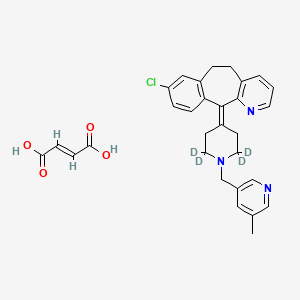
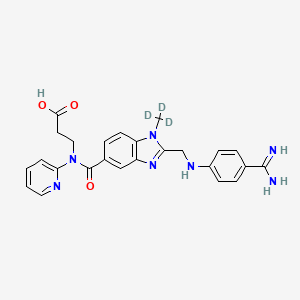

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

